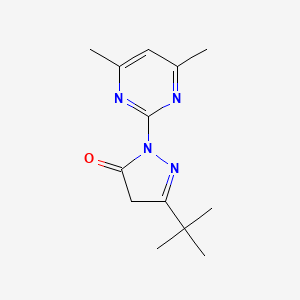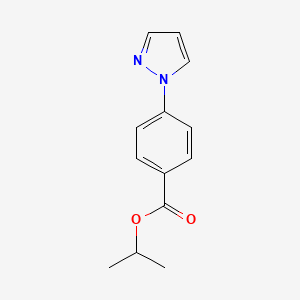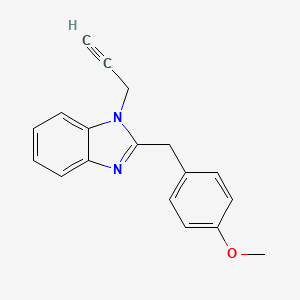![molecular formula C21H17NO4 B4234547 1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as DCP-LA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the modulation of various signaling pathways. DCP-LA can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. DCP-LA can also inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. Moreover, DCP-LA can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects. DCP-LA can improve mitochondrial function, reduce oxidative stress, and modulate the expression of various genes involved in cell survival and apoptosis. Moreover, DCP-LA can improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages and limitations for lab experiments. DCP-LA is a potent and selective modulator of various signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, DCP-LA has poor solubility in water, which can limit its application in some experiments. Moreover, DCP-LA can undergo rapid metabolism in vivo, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several potential future directions for research. One area of interest is the development of novel derivatives of DCP-LA with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the role of DCP-LA in various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Moreover, the potential application of DCP-LA in combination therapy with other drugs is also an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCP-LA have been discussed in this paper. Further research is needed to fully understand the potential of DCP-LA in various diseases and to develop novel derivatives with improved pharmacokinetics and bioavailability.
Applications De Recherche Scientifique
1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential application in various fields such as neuroscience, cancer research, and cardiovascular diseases. In neuroscience, DCP-LA has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, DCP-LA has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, DCP-LA has been shown to have anti-inflammatory effects and can protect against ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-11-25-14-8-6-7-13(12-14)18-17-19(23)15-9-4-5-10-16(15)26-20(17)21(24)22(18)2/h3-10,12,18H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSTULVDUAGIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234476.png)

![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4234499.png)

![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)

![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4234534.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide](/img/structure/B4234543.png)
![N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4234544.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4234551.png)
![N-(tert-butyl)-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4234556.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)